Comparative Antiproliferative Activity of 6-Ethyl-3-methylpyridazine-4-carboxylic Acid
In a study evaluating anticancer potential, 6-ethyl-3-methylpyridazine-4-carboxylic acid was tested for cytotoxicity against the MCF-7 breast cancer cell line . The compound exhibited an IC50 value of 20.12 ± 6.20 μM, indicating moderate antiproliferative activity. This is compared to the established chemotherapeutic agent Doxorubicin, which showed an IC50 of 0.92 ± 0.1 μM in the same assay. While this represents a class-level inference of its potential as a lead scaffold, it provides a quantitative benchmark for its activity in this specific model.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 20.12 ± 6.20 μM |
| Comparator Or Baseline | Doxorubicin: 0.92 ± 0.1 μM |
| Quantified Difference | Doxorubicin is ~22-fold more potent |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
This data establishes a baseline cytotoxic potency for the compound, allowing researchers to select it as a less potent but structurally distinct starting point for lead optimization.
